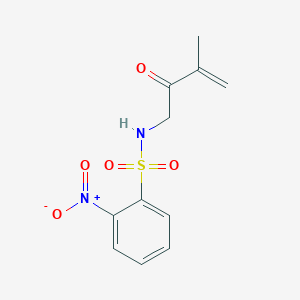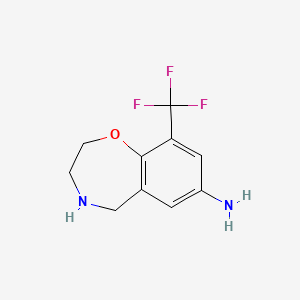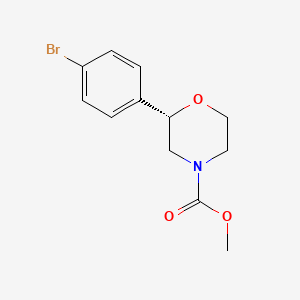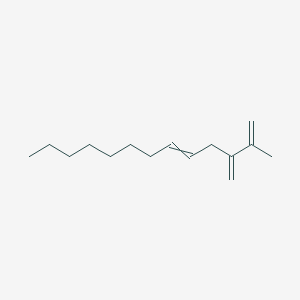
3-Hydroxy-4-methyl-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-methyl-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound is of interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and methyl groups on the phenyl ring distinguishes it from other phenylalanine derivatives, potentially imparting unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-D-phenylalanine can be achieved through several synthetic routes. One common method involves the hydroxylation of 4-methyl-D-phenylalanine using a suitable oxidizing agent. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pH levels, to ensure the selective hydroxylation at the desired position on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-methyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding 4-methyl-D-phenylalanine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-keto-4-methyl-D-phenylalanine, while reduction can produce 4-methyl-D-phenylalanine .
Aplicaciones Científicas De Investigación
3-Hydroxy-4-methyl-D-phenylalanine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways involving phenylalanine derivatives.
Medicine: Research explores its potential therapeutic effects, including its role as a precursor for neurotransmitters and its impact on neurological disorders.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-methyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. This compound may act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways related to phenylalanine metabolism .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-D-phenylalanine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
3-Hydroxy-D-phenylalanine: Similar structure but without the methyl group, leading to variations in its interactions and applications.
D-Phenylalanine: The parent compound without any substituents, serving as a baseline for comparison.
Uniqueness
3-Hydroxy-4-methyl-D-phenylalanine is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
919512-50-8 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(5-9(6)12)4-8(11)10(13)14/h2-3,5,8,12H,4,11H2,1H3,(H,13,14)/t8-/m1/s1 |
Clave InChI |
XPQWRBDSYUTCDD-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)O |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)

![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)

![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
![5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12632640.png)
![2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid](/img/structure/B12632648.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12632650.png)


![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B12632676.png)
